REACTION_SMILES
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[C:1](#[N:2])[CH2:3][C:4](=[O:5])[NH:6][C:7](=[O:8])[NH2:9].[CH3:13][C:14](=[O:15])[OH:16].[CH3:18][C:19](=[O:20])[O-:21].[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[CH:10]([CH3:11])=[O:12].[NH4+:17]>>[C:1](#[N:2])[CH:3]([C:4](=[O:5])[NH:6][C:7](=[O:8])[NH2:9])[CH2:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCC(=O)NC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CCC(C#N)C(=O)NC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |